![molecular formula C26H33NO3S B281429 2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and progression of certain types of cancer. By inhibiting the activity of BTK, TAK-659 can effectively inhibit the growth of cancer cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. TAK-659 has been shown to inhibit the activity of BTK, which leads to the inhibition of cancer cell growth. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases. TAK-659 has been found to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages and limitations for lab experiments. One of the advantages of TAK-659 is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of TAK-659 is its poor solubility in water, which makes it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the research on TAK-659. One of the future directions is to investigate the potential of TAK-659 in combination with other cancer drugs. Another future direction is to investigate the potential of TAK-659 in the treatment of other autoimmune diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans. Finally, the development of more efficient synthesis methods for TAK-659 is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in various fields of scientific research. TAK-659 has been found to be effective in inhibiting the activity of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans.
Métodos De Síntesis
The synthesis method of TAK-659 involves a series of chemical reactions. The first step involves the preparation of 2,4,5-trimethylbenzenesulfonyl chloride by reacting 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride. In the second step, 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine is prepared by reacting the corresponding dibenzo[b,d]furan with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid. Finally, TAK-659 is obtained by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine.
Aplicaciones Científicas De Investigación
TAK-659 has shown potential applications in various fields of scientific research. One of the most promising applications of TAK-659 is in the field of cancer research. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and progression of certain types of cancer. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. TAK-659 has also been found to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C26H33NO3S |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H33NO3S/c1-7-26(5,6)19-8-10-23-21(14-19)22-15-20(9-11-24(22)30-23)27-31(28,29)25-13-17(3)16(2)12-18(25)4/h9,11-13,15,19,27H,7-8,10,14H2,1-6H3 |
Clave InChI |
JBDOJOGACHQCBX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



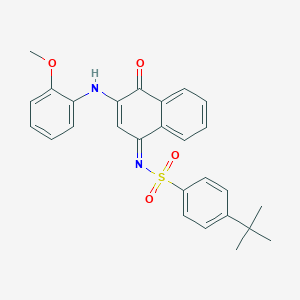
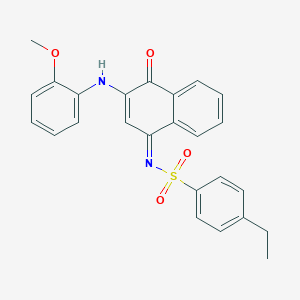
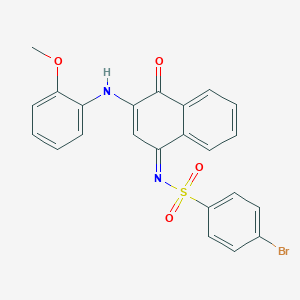
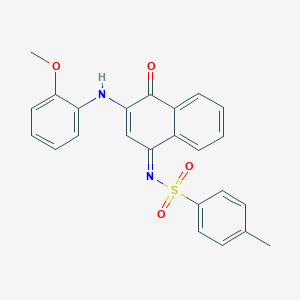
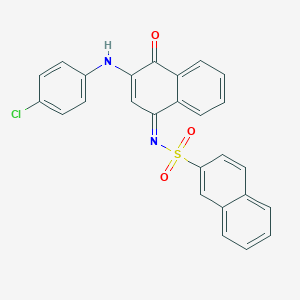
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281367.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)